2-Azidobenzenesulfonamide
Overview
Description
2-Azidobenzenesulfonamide is a chemical compound that has been studied for its potential use in the synthesis of other complex molecules . It has been used in the creation of a Pyrrolobenzothiadiazepine precursor, a compound of interest in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of 2-Azidobenzenesulfonamide involves N-Alkylation with 5-bromopent-1-ene, which results in an N-pentenyl sulfonamide . This compound then undergoes intramolecular aminohydroxylation to give an N-(2-azidoaryl)sulfonyl prolinol, a precursor for the synthesis of a pyrrolobenzothiadiazepine .Molecular Structure Analysis
2-Azidobenzenesulfonamide is an organo-sulphur compound containing the -SO2NH2 group . It is characteristic of the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring .Chemical Reactions Analysis
The chemical reactions involving 2-Azidobenzenesulfonamide are complex and can lead to the formation of various products. For instance, the attempted N-alkylation of 2-Azidobenzenesulfonamide can result in a mixture of benzotriazinones and quinazolinones .Scientific Research Applications
Synthesis of Pyrrolobenzothiadiazepine Precursors
2-Azidobenzenesulfonamide: has been used in the synthesis of pyrrolobenzothiadiazepine precursors, which are compounds with potential therapeutic applications . The process involves N-alkylation and aminohydroxylation reactions, leading to the formation of an N-(2-azidoaryl)sulfonyl prolinol. This intermediate is crucial for the subsequent synthesis of pyrrolobenzothiadiazepines.
Development of Benzotriazinones and Quinazolinones
When attempting N-alkylation of 2-Azidobenzenesulfonamide , researchers have obtained a mixture of benzotriazinones and quinazolinones . These compounds are of interest due to their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Antimicrobial Activity
The azidosulfonamide moiety has been incorporated into chalcone derivatives to evaluate their antimicrobial activity . In silico molecular docking studies suggest that these compounds could inhibit the microbial dihydropteroate synthase enzyme, which is a target for antimicrobial drug development.
Mechanism of Action
Target of Action
It’s known that the compound is used as a precursor for the synthesis of a pyrrolobenzothiadiazepine , which are known to function as sequence-selective DNA-interactive molecules .
Mode of Action
2-Azidobenzenesulfonamide undergoes N-Alkylation with 5-bromopent-1-ene to give an N-pentenyl sulfonamide . This compound then undergoes intramolecular aminohydroxylation to give an N-(2-azidoaryl)sulfonyl prolinol , which is a precursor for the synthesis of a pyrrolobenzothiadiazepine .
Biochemical Pathways
The compound’s transformation into a pyrrolobenzothiadiazepine precursor suggests it may influence pathways related to dna interaction .
Result of Action
Its role as a precursor in the synthesis of pyrrolobenzothiadiazepines suggests it may have indirect effects on cellular processes, particularly those involving dna interaction .
properties
IUPAC Name |
2-azidobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c7-10-9-5-3-1-2-4-6(5)13(8,11)12/h1-4H,(H2,8,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNOYMBYJXNTSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461918 | |
Record name | Benzenesulfonamide, 2-azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azidobenzenesulfonamide | |
CAS RN |
66081-21-8 | |
Record name | Benzenesulfonamide, 2-azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-Azidobenzenesulfonamide a versatile starting material for synthesizing diverse heterocyclic compounds?
A1: The presence of both an azide group and a sulfonamide group in 2-Azidobenzenesulfonamide allows for a variety of reactions that can lead to ring formation. [, ] For example:
- N-Alkylation followed by intramolecular aminohydroxylation: This approach, using reagents like 5-bromopent-1-ene, can lead to pyrrolobenzothiadiazepine precursors. []
- Aza-Wittig reaction followed by cyclization: Reacting N-alkenyl-2-azidobenzenesulfonamides (derived from 2-Azidobenzenesulfonamide) with triphenylphosphane and isocyanates can generate various diazaheterocyclic ring-fused benzothiadiazine dioxides. []
Q2: Can you elaborate on the different reaction pathways observed when alkylating 2-Azidobenzenesulfonamide versus 2-Azidobenzamide?
A2: While both compounds contain an azide group, their reactivity differs due to the presence of the sulfonamide vs. amide group.
- 2-Azidobenzenesulfonamide: N-alkylation with alkyl halides, followed by intramolecular reactions, is a viable route to pyrrolobenzothiadiazepines. []
- 2-Azidobenzamide: Alkylating this compound leads to a mixture of benzotriazinones and quinazolinones. Mechanistic studies suggest nitrene intermediates are involved in quinazolinone formation, while a separate pathway involving dimethylsulfoxide or dimethylsulfide leads to benzotriazinones. []
Q3: Are there any limitations to using 2-Azidobenzenesulfonamide as a building block for heterocycle synthesis?
A3: While a versatile reagent, there are limitations to consider:
- Limited substrate scope: The success of certain transformations, like the aza-Wittig reaction followed by cyclization, can be influenced by the specific N-alkenyl substituent on the 2-Azidobenzenesulfonamide. []
- Competing reaction pathways: As seen with 2-Azidobenzamide, the presence of the azide group can lead to multiple products depending on the reaction conditions and reagents. []
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